

An In-depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **4-(2-Aminoethyl)-2-chlorophenol**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also draws upon information from closely related compounds to infer potential characteristics and methodologies.

Chemical Identity and Physicochemical Properties

4-(2-Aminoethyl)-2-chlorophenol, with the CAS number 32560-53-5, is a substituted phenol derivative. Its structure features a phenol ring with a chloro group at position 2 and an aminoethyl group at position 4.

Table 1: Physicochemical Properties of **4-(2-Aminoethyl)-2-chlorophenol**

Property	Value	Source/Notes
Molecular Formula	C ₈ H ₁₀ ClNO	[1]
Molecular Weight	171.62 g/mol	[1]
CAS Number	32560-53-5	[2]
Appearance	Not reported	Data not available in the reviewed literature.
Melting Point	Not reported	Experimental data not found.
Boiling Point	Not reported	Experimental data not found.
Solubility	Not reported	Experimental data not found. Likely soluble in organic solvents.
pKa	Not reported	Data not available. The phenolic hydroxyl and the amino group will have distinct pKa values.

It is important to note that extensive experimental data for the physicochemical properties of **4-(2-Aminoethyl)-2-chlorophenol** are not readily available in the public domain. The information provided is based on supplier data and chemical structure analysis.

Synthesis of 4-(2-Aminoethyl)-2-chlorophenol

A detailed experimental protocol for the synthesis of **4-(2-Aminoethyl)-2-chlorophenol** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations, such as the reduction of a corresponding nitro compound. A potential precursor, 2-chloro-4-(2-nitroethyl)phenol, could be synthesized and subsequently reduced to yield the target compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 2-chloro-4-(2-nitroethyl)phenol

This intermediate could potentially be synthesized via a Henry reaction between 2-chloro-4-hydroxybenzaldehyde and nitroethane.

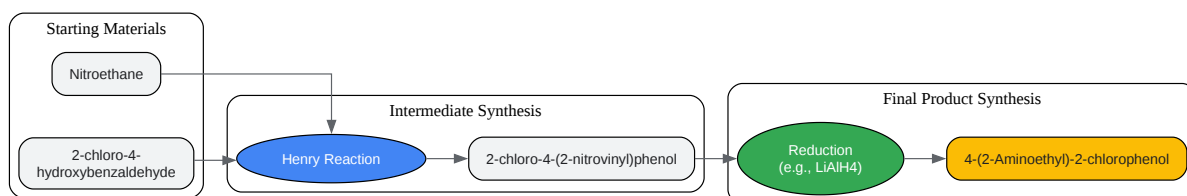
Step 2: Reduction of 2-chloro-4-(2-nitrovinyl)phenol to **4-(2-Aminoethyl)-2-chlorophenol**

The nitrovinyl intermediate could then be reduced to the corresponding aminoethyl compound.

- **Reaction:** A solution of 2-chloro-4-(2-nitrovinyl)phenol in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), in the same solvent at a controlled temperature (e.g., 0°C).
- **Work-up:** After the reaction is complete, the excess reducing agent is quenched, and the product is extracted using an appropriate solvent system.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

Note: This is a hypothetical protocol and would require optimization and experimental validation. The handling of reagents like lithium aluminum hydride requires strict anhydrous conditions and appropriate safety precautions.

Synthesis Workflow Diagram



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Caption: Hypothetical synthesis workflow for **4-(2-Aminoethyl)-2-chlorophenol**.

Potential Biological Activities and Toxicological Profile

Direct experimental data on the biological activity and toxicology of **4-(2-Aminoethyl)-2-chlorophenol** is scarce. However, the structural motifs present in the molecule, namely the chlorophenol and phenethylamine moieties, suggest potential areas of biological relevance.

Inferred Biological Activity

- **Adrenergic/Dopaminergic Activity:** The phenethylamine skeleton is a core structure in many neurotransmitters and psychoactive compounds. It is plausible that **4-(2-Aminoethyl)-2-chlorophenol** could interact with adrenergic or dopaminergic receptors, although this has not been experimentally verified.
- **Antimicrobial/Antifungal Activity:** Phenolic compounds, including chlorophenols, are known to exhibit antimicrobial and antifungal properties. The presence of the chlorine atom may enhance this activity.
- **Intermediate for Pharmaceutical Synthesis:** The compound has been utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as 1,3,5-triazine derivatives which have been investigated for their anti-inflammatory and anticancer activities.^{[1][3]}

Toxicological Considerations

The toxicology of **4-(2-Aminoethyl)-2-chlorophenol** has not been specifically reported. However, chlorophenols as a class are known to be toxic. For instance, the related compound 4-amino-2-chlorophenol has been shown to be a nephrotoxicant in vitro. It is therefore reasonable to assume that **4-(2-Aminoethyl)-2-chlorophenol** should be handled with care, assuming it may possess significant toxicity.

Spectroscopic Data

While a dedicated full spectroscopic analysis of **4-(2-Aminoethyl)-2-chlorophenol** is not available in the reviewed literature, a ¹H NMR spectrum of a derivative has been published.

Table 2: Spectroscopic Data for a Derivative of **4-(2-Aminoethyl)-2-chlorophenol**

Data Type	Description	Source
¹ H NMR	A ¹ H NMR spectrum for a 1,3,5-triazine derivative of 4-(2-Aminoethyl)-2-chlorophenol in CD ₃ OD showed characteristic signals for the aminoethyl chain.	[3]

Further experimental analysis, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, would be required for a complete structural characterization of **4-(2-Aminoethyl)-2-chlorophenol**.

Conclusion

4-(2-Aminoethyl)-2-chlorophenol is a chemical compound with potential applications in medicinal chemistry and as a synthetic intermediate. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, a detailed and validated synthetic protocol, and its biological and toxicological profile. The information presented in this guide is based on the limited available data and inferences drawn from related chemical structures. Further research is warranted to fully characterize this compound and explore its potential applications. Researchers working with this compound should exercise caution and perform thorough characterization and safety assessments.

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